molecular formula C9H8F2O2 B1431819 2-(Difluoromethoxy)-3-methylbenzaldehyde CAS No. 1197237-23-2

2-(Difluoromethoxy)-3-methylbenzaldehyde

Cat. No.: B1431819
CAS No.: 1197237-23-2
M. Wt: 186.15 g/mol
InChI Key: CKTJQNDIMLYYDS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-methylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method involves the reaction of 3-methylbenzaldehyde with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethoxy)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can be exploited in drug design to improve the bioavailability of therapeutic agents. The compound may also interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)-3-methylbenzaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    3-Methylbenzaldehyde: Lacks the difluoromethoxy group, resulting in different chemical properties.

    2-(Difluoromethoxy)benzaldehyde: Similar structure but without the methyl group on the benzene ring.

Uniqueness

2-(Difluoromethoxy)-3-methylbenzaldehyde is unique due to the presence of both the difluoromethoxy and methyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-3-2-4-7(5-12)8(6)13-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTJQNDIMLYYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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